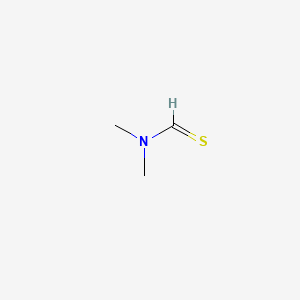

N,N-dimethylthioformamide

Descripción general

Descripción

N,N-Dimethylthioformamide is an organic compound with the molecular formula C₃H₇NS. It is a clear yellow liquid at room temperature and is known for its distinctive sulfur-containing functional group. This compound is primarily used in organic synthesis and as a reagent in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N,N-Dimethylthioformamide can be synthesized through the reaction of dimethylamine with carbon disulfide, followed by the addition of formaldehyde. The reaction typically proceeds under mild conditions and yields the desired product with high purity.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then purified through distillation and other separation techniques.

Análisis De Reacciones Químicas

Types of Reactions: N,N-Dimethylthioformamide undergoes various chemical reactions, including:

Desulfurization: This reaction involves the removal of sulfur from the compound, often using hydrosilane under photo irradiation in the presence of a methyl iron complex.

Complex Formation: It forms complexes with metals such as bismuth (III) trifluoromethanesulfonate, resulting in deep-orange complexes.

Common Reagents and Conditions:

Hydrosilane: Used in desulfurization reactions.

Methyl Iron Complex: Acts as a catalyst in desulfurization reactions.

Bismuth (III) Trifluoromethanesulfonate: Used in complex formation reactions.

Major Products:

Desulfurized Products: Resulting from the desulfurization reaction.

Metal Complexes: Formed during complexation reactions with metals.

Aplicaciones Científicas De Investigación

Organic Synthesis

N,N-Dimethylthioformamide serves as a reagent and solvent in various organic transformations. Its unique structure allows it to act as a sulfur donor and a solvent for reactions involving metal complexes.

Key Reactions Involving DMTF

- Amination and Amidation : DMTF has been utilized in the amination of aryl halides and alkylarenes, facilitating the formation of aminopyridines and benzamides under mild conditions . The reaction mechanisms often involve the generation of reactive intermediates that react with nucleophiles.

- Thioamidation : DMTF is effective in synthesizing thioamides from aldehydes and ketones, showcasing its ability to participate in sulfur transfer reactions .

- Carbonylation Reactions : DMTF has been used in carbonylation reactions, where it aids in the insertion of carbonyl groups into organic substrates. This application is particularly useful in the synthesis of complex molecules .

Table 1: Summary of Organic Reactions Using DMTF

| Reaction Type | Substrates Involved | Products Obtained | Conditions |

|---|---|---|---|

| Amination | Aryl halides | Aminopyridines | Room temperature, K2CO3 |

| Amidation | Benzaldehydes | Benzamides | Recyclable Co/Al catalysts |

| Thioamidation | Aldehydes | Thioamides | DBU promoted |

| Carbonylation | Various substrates | Carbonyl compounds | Catalytic conditions |

Coordination Chemistry

DMTF acts as a solvent and ligand in coordination chemistry, particularly with transition metals. It has been studied for its ability to stabilize low-valent metal complexes.

Case Study: Lead(II) Coordination

In one study, DMTF was used as a sulfur donor solvent to investigate the coordination chemistry of lead(II). The interactions between lead ions and DMTF facilitated the formation of stable complexes, which were characterized using various spectroscopic methods . This demonstrates the potential of DMTF in synthesizing metal complexes with specific properties.

Catalysis

DMTF has shown promise as a solvent in catalytic reactions, particularly those involving palladium nanoparticles.

Case Study: Suzuki-Miyaura Cross-Coupling Reaction

Recent research highlighted the use of DMTF-protected palladium nanoparticles in the Suzuki-Miyaura cross-coupling reaction. The study reported high catalytic activity with turnover numbers reaching up to , indicating DMTF's effectiveness in enhancing reaction rates and yields . The palladium nanoparticles demonstrated good recyclability, maintaining their catalytic efficiency over multiple cycles.

Table 2: Catalytic Applications of DMTF

| Catalyst Type | Reaction Type | Turnover Number (TON) | Recyclability |

|---|---|---|---|

| Palladium Nanoparticles | Suzuki-Miyaura Cross-Coupling | Up to 5 cycles | |

| Copper(I) Complexes | Various coupling reactions | Not specified | Limited |

Physical Properties and Safety Considerations

DMTF is fully miscible in water, making it an excellent solvent for various chemical reactions. However, it is classified as toxic and should be handled with care . Proper storage conditions are essential to maintain its stability and prevent degradation.

Mecanismo De Acción

The mechanism of action of N,N-Dimethylthioformamide involves its ability to donate sulfur atoms and form complexes with metals. This property is utilized in various chemical reactions, including desulfurization and complex formation. The molecular targets and pathways involved include the interaction with metal ions and the subsequent formation of stable complexes .

Comparación Con Compuestos Similares

N,N-Dimethylformamide: A similar compound without the sulfur atom, used as a solvent and reagent in organic synthesis.

N,N-Dimethylthioacetamide: Another sulfur-containing compound with similar properties and applications.

Tetramethylthiourea: A related compound with two sulfur atoms, used in similar chemical reactions.

Uniqueness: N,N-Dimethylthioformamide is unique due to its specific sulfur-containing functional group, which imparts distinct chemical reactivity and the ability to form stable metal complexes. This makes it particularly valuable in organic synthesis and coordination chemistry.

Actividad Biológica

N,N-Dimethylthioformamide (DMTF) is a compound that has garnered attention for its unique chemical properties and biological activities. This article explores the biological activity of DMTF, focusing on its interactions with metal ions, potential therapeutic applications, and toxicity profiles.

DMTF is characterized by its molecular formula CHNS and has a density of 1.047 g/mL at 25 °C with a boiling point of 58-60 °C under reduced pressure. Its structure allows it to act as a solvent and ligand in various chemical reactions, particularly those involving metal ions .

Biological Activity Overview

DMTF exhibits several biological activities, primarily through its coordination with metal ions and potential use in medicinal chemistry. The following sections detail specific areas of interest.

1. Metal Ion Coordination

DMTF has been shown to effectively solvate metal ions, including copper(I), silver(I), and nickel(II). Studies using large-angle X-ray scattering (LAXS) demonstrated that DMTF coordinates with these metal ions, influencing their reactivity and stability in solution .

Table 1: Metal Ion Coordination by DMTF

| Metal Ion | Coordination Number | Method of Analysis |

|---|---|---|

| Copper(I) | 4 | LAXS |

| Silver(I) | 4 | LAXS |

| Nickel(II) | Variable | Spectroscopy |

2. Therapeutic Applications

Research indicates that DMTF may have potential therapeutic applications due to its ability to interact with biological molecules and influence various biochemical pathways.

- Antitumor Activity : Preliminary studies suggest that DMTF may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis. The mechanism appears to involve the generation of reactive oxygen species (ROS), which can lead to cellular damage in rapidly proliferating cells .

- Drug Delivery Systems : DMTF's properties as a solvent and stabilizing agent for metal complexes make it a candidate for drug delivery systems, particularly in the formulation of metal-based drugs where solubility and bioavailability are critical .

3. Toxicity Profile

While DMTF shows promise in various applications, it is essential to consider its toxicity. It is classified as an acute toxic compound (Category 3) and poses risks upon exposure:

- Hepatotoxicity : DMTF has been noted for its hepatotoxic effects, which necessitate careful handling and exposure monitoring in laboratory settings .

- Environmental Impact : As a volatile organic compound (VOC), DMTF can contribute to environmental pollution if not managed properly. Its safety data sheets highlight the need for protective measures during handling .

Case Studies

Several case studies have explored the biological activity of DMTF:

- Study on Metal Ion Solvation : A study published in Inorganic Chemistry highlighted the stabilization of low-valent bismuth complexes in DMTF solutions, demonstrating the compound's role in enhancing the solubility and reactivity of metal ions under specific conditions .

- Antitumor Efficacy Assessment : A research article examined the cytotoxic effects of DMTF on various cancer cell lines, revealing that it induces apoptosis through oxidative stress mechanisms. The study concluded that further investigation into its pharmacological properties was warranted .

Propiedades

IUPAC Name |

N,N-dimethylmethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NS/c1-4(2)3-5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKECXRFZFFAANN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061076 | |

| Record name | N,N-Dimethylmethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

758-16-7 | |

| Record name | N,N-Dimethylthioformamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=758-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylthioformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-dimethylthioformamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanethioamide, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethylmethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylthioformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of N,N-dimethylthioformamide?

A1: this compound has the molecular formula C3H7NS and a molecular weight of 89.15 g/mol. []

Q2: What is the spatial arrangement of atoms in a DMTF molecule?

A2: DMTF molecules are planar, a result of the π-electron delocalization over the N-C-S group. [] Gas-phase electron diffraction and computational studies revealed a single near-planar conformer, lacking true C2 symmetry. The methyl groups on the nitrogen atom are oriented differently compared to its oxygen analogue, N,N-dimethylformamide. []

Q3: How can the vibrational characteristics of DMTF be described?

A3: Infrared and Raman spectroscopic analyses have been used to characterize DMTF in both solid and liquid states. [, , , ] The data provides insights into its vibrational modes and how these are affected by factors such as hydrogen bonding and complexation with metal ions.

Q4: How does DMTF behave as a solvent for metal ions?

A4: DMTF is a sulfur-donor solvent that readily solvates various metal ions, exhibiting diverse coordination geometries and bond strengths depending on the metal ion. For instance, it forms tetrahedral complexes with zinc(II) and mercury(II), [] an octahedral complex with cadmium(II), [] and distorted tetrahedral complexes with copper(I) and silver(I). []

Q5: Does DMTF demonstrate any particular hydrogen-bonding behavior?

A5: DMTF displays a notable tendency for C-H···S hydrogen bonding, which is stronger than the C-H···O interactions observed in its oxygen analogue, N,N-dimethylformamide. This behavior influences the crystal packing and liquid structure of DMTF. []

Q6: What is the role of DMTF in sulfide synthesis?

A6: DMTF acts as a sulfur transfer agent in a novel sulfide synthesis method. [] This method involves the deoxygenation of sulfoxides to the corresponding sulfides in the presence of catalytic amounts of sulfuric acid, with DMTF transforming into dimethylformamide (DMF). The DMF generated can be reconverted to DMTF using diphosphorus pentasulfide, enhancing the sustainability of this process.

Q7: Can DMTF facilitate the formation of metal sulfide materials?

A7: DMTF has been successfully employed in a new general route for synthesizing metal sulfide materials. [] The reaction involves the interaction of DMTF with O-donor ligand metal complexes, leading to the formation of metal sulfides like MoS2, WS3, and Re2S7. This method offers a one-step procedure for producing both colloidal metal sulfides and supported metal sulfide catalysts within a mesoporous alumina matrix.

Q8: How is DMTF used in the preparation of polycyclic arene sulfides?

A8: DMTF serves as a sulfur source in the synthesis of polycyclic arene sulfides. It reacts with arene oxides in the presence of a catalytic amount of trifluoroacetic acid to yield the desired sulfide products. This method has been successfully applied to synthesize dihydroarene sulfides of various polycyclic aromatic hydrocarbons. [, ]

Q9: Have computational methods been used to study DMTF?

A9: Computational studies, including ab initio molecular orbital (MO) and density functional theory (DFT) calculations, have provided valuable insights into DMTF's molecular structure, electronic properties, and conformational preferences. [, ] These methods, along with normal coordinate analysis (NCA), were crucial in understanding the dimethyl rotamer properties and comparing them to its oxygen analogue.

Q10: How do structural modifications of DMTF affect its properties?

A10: Systematic modifications to the DMTF structure, particularly by changing the substituents on the nitrogen atom or modifying the thioformyl group, can impact its reactivity, coordination chemistry, and spectroscopic properties. For instance, replacing one methyl group with an ethoxycarbonyl group in N-ethoxycarbonyl N'-thioformyl piperazine affects its reactivity with organolithium reagents. []

Q11: What factors can affect the stability of DMTF?

A11: The stability of DMTF can be influenced by factors such as temperature, exposure to air and moisture, and the presence of other chemical species. For example, DMTF can undergo hydrolysis in the presence of hydrogensulfide, yielding this compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.